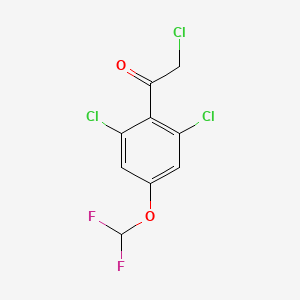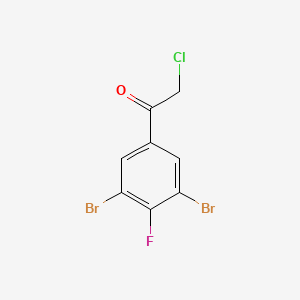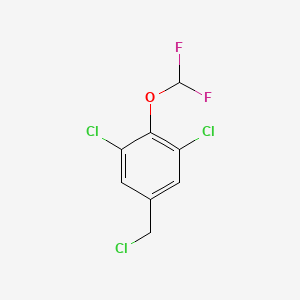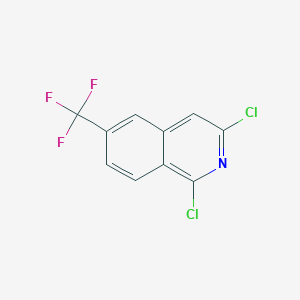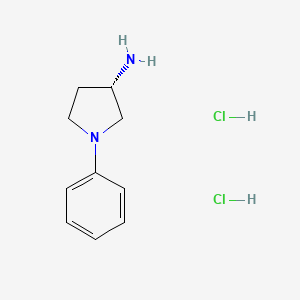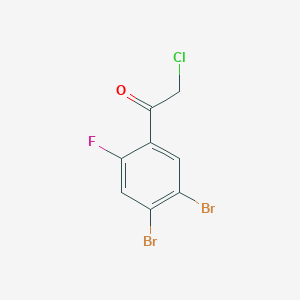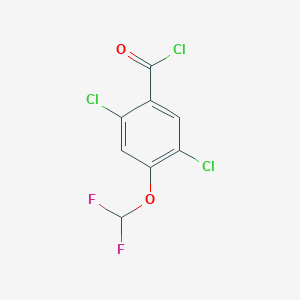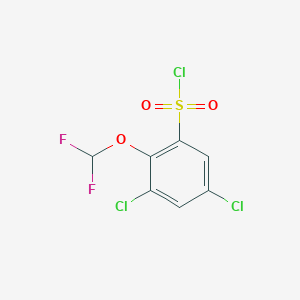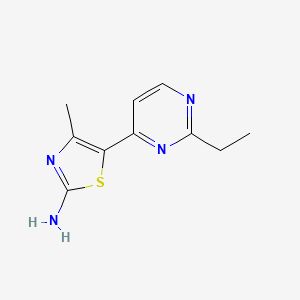
5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine
説明
“5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine” is a compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions of pyridopyrimidines involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water . An acid is required for both ihDA and rDA reactions .科学的研究の応用
Synthesis and Pharmacological Evaluation
5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine has been explored in the context of synthesizing novel compounds with potential pharmacological properties. Dounay et al. (2009) discussed aminopyrimidine derivatives as novel 5-HT1A agonists, which may hold therapeutic significance in neurological and psychiatric conditions (Dounay et al., 2009).
Antimicrobial and Antitumor Activities
The compound has been investigated for its potential in creating new antimicrobial and antitumor agents. Abdel-Mohsen (2003) synthesized derivatives of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline, exhibiting significant antimicrobial activity (Shawkat A. Abdel-Mohsen, 2003). Chu De-qing (2011) reported on the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, showing observable antitumor activities (Chu De-qing, 2011).
Hypoglycemic and Glycogen Synthase Kinase 3 Inhibition
The compound's derivatives have shown potential as hypoglycemic agents and inhibitors of glycogen synthase kinase 3, indicating relevance in metabolic disorders and diabetes. Song et al. (2011) identified N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents, activating both glucokinase and PPARγ (Huihui Song et al., 2011). Wagman et al. (2017) discussed the antihyperglycemic activity of similar inhibitors, emphasizing their role in managing type 2 diabetes (A. Wagman et al., 2017).
Structural Characterization and Adsorption Studies
Structural characterization and adsorption properties of related compounds have also been a research focus. Böck et al. (2020) examined the crystal structures of 1-(4-methylpyridin-2-yl)thiourea derivatives, which could offer insights into the chemical and physical properties of similar thiazole derivatives (Denise Böck et al., 2020). Garcia-Martin et al. (2005) explored the adsorption of metal ions on carbon sorbents containing pyrimidine-polyamine conjugates, demonstrating potential environmental applications (J. Garcia-martin et al., 2005).
将来の方向性
作用機序
Target of Action
The primary targets of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition results in the control of cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by protein kinases . The downstream effects of this interaction include the regulation of cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
The compound’s bioavailability is likely influenced by these properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein kinases, leading to the control of cell growth, differentiation, migration, and metabolism .
生化学分析
Biochemical Properties
5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been found to interact with several key enzymes, including cyclin-dependent kinases (CDKs) and tyrosine kinases. These interactions are primarily inhibitory, leading to the suppression of enzyme activity. For instance, this compound inhibits CDK2/cyclin A2, which is crucial for cell cycle regulation . Additionally, it interacts with various proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), by altering cell signaling pathways and gene expression . It affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and increased cell death. Furthermore, this compound modulates the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby influencing overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2 and tyrosine kinases, inhibiting their activity . This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block substrate access. Additionally, this compound can induce conformational changes in proteins, leading to altered protein function and downstream effects on cellular processes. These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The compound’s effects may diminish over time due to cellular adaptation mechanisms, such as upregulation of drug efflux pumps or activation of alternative signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, such as organic cation transporters (OCTs) and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its affinity for specific binding proteins and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic and signaling pathways . Additionally, this compound can be transported into the nucleus, where it influences gene expression and DNA repair processes. The compound’s localization is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
特性
IUPAC Name |
5-(2-ethylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-3-8-12-5-4-7(14-8)9-6(2)13-10(11)15-9/h4-5H,3H2,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRZUFSNYTZWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)C2=C(N=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



